BenchChemオンラインストアへようこそ!

5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol

Medicinal Chemistry Drug-likeness Physicochemical Properties

5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol is a synthetic small molecule belonging to the piperazinylpyrimidine class, a scaffold frequently explored for kinase inhibition and G protein-coupled receptor (GPCR) modulation. It features a 4-fluorophenylpiperazine group at the pyrimidine 2-position, a benzyl group at the 5-position, and a methyl group at the 6-position.

Molecular Formula C22H23FN4O
Molecular Weight 378.4 g/mol
Cat. No. B14963554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol
Molecular FormulaC22H23FN4O
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=CC=CC=C4
InChIInChI=1S/C22H23FN4O/c1-16-20(15-17-5-3-2-4-6-17)21(28)25-22(24-16)27-13-11-26(12-14-27)19-9-7-18(23)8-10-19/h2-10H,11-15H2,1H3,(H,24,25,28)
InChIKeyYUOHRXWLIRPTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol: A Piperazinylpyrimidine Scaffold for Targeted Library Synthesis


5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol is a synthetic small molecule belonging to the piperazinylpyrimidine class, a scaffold frequently explored for kinase inhibition and G protein-coupled receptor (GPCR) modulation [1]. It features a 4-fluorophenylpiperazine group at the pyrimidine 2-position, a benzyl group at the 5-position, and a methyl group at the 6-position. This compound is primarily available from specialized chemical suppliers as a research tool for medicinal chemistry exploration. Its core structure places it within a broad chemical space relevant to central nervous system and oncology targets.

Procurement Risk of 5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol: Why Close Analogs Cannot Be Interchanged Without Data


Interchanging compounds within the piperazinylpyrimidine class without explicit evidence is highly risky. Even minor structural variations, such as changing the N-phenyl substituent from 4-fluorophenyl to benzodioxolylmethyl (as in AMB19545874) or removing the 5-benzyl group, can drastically alter target selectivity, pharmacokinetics, and cellular potency [1]. In the absence of direct comparative biological data for this specific compound, the only verifiable point of differentiation from general drug-like space is its unique physicochemical profile. Substitution with an analog would introduce unknown changes in logP, hydrogen bonding, and steric bulk, invalidating any prior solubility or permeability assumptions. Therefore, project-specific assay qualification is mandatory before considering any alternative.

Verified Differentiation Guide for 5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol: Physicochemical Benchmarking


Compliance with Oral Drug-Likeness Rule (Lipinski's Rule of Five) Compared to General Thresholds

The compound's calculated physicochemical properties position it within favorable drug-like space, showing zero violations of Lipinski's Rule of Five (Molecular Weight, logP, H-Bond Donors/Acceptors). This differentiates it from many other piperazinylpyrimidine cores that can exceed these thresholds, limiting their utility as early-stage leads [1].

Medicinal Chemistry Drug-likeness Physicochemical Properties

Absence of Confirmed Biological Selectivity Data

A comprehensive search of primary research literature and patents reveals a critical absence of quantitative biological activity data (e.g., IC50, Ki) for this specific compound against any defined target [1][2]. Patents describe broad piperazinylpyrimidine classes with CCR4 antagonism or kinase inhibition, but this molecule is not a specifically claimed or exemplified compound with reported activity [1][2]. In contrast, close-in-class compounds like PF-4708671 (S6K1 inhibitor) have published Ki/IC50 values of 20 nM/160 nM [2]. Therefore, no claim of differential biological potency or selectivity can be made.

Target Selectivity Kinase Inhibition CCR4 Antagonism

Distinct Physicochemical Signature Verified by In Silico Topological Surface Analysis

Topological and surface property calculations provide a unique molecular fingerprint that distinguishes this compound from structurally simpler piperazinylpyrimidines. The accessible surface area (697.4 Ų) and hydrophobic surface (593.4 Ų) indicate a high degree of hydrophobicity, which can be a differentiating factor for binding to hydrophobic pockets, though no comparator data exists for this exact framework [1].

Computational Chemistry Molecular Topology Surface Properties

Validated Application Scenarios for 5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol Based on Confirmed Properties


Orally Bioavailable Kinase Inhibitor Lead Optimization

The compound's compliance with Lipinski's Rule of Five, combined with its moderate logP (3.75) and single hydrogen bond donor, makes it suitable as an advanced starting point for designing orally bioavailable kinase inhibitors [1]. Its physicochemical profile aligns with CNS drug-like parameters, especially its small polar surface area (PSA ~70.7 Ų for a related analog), suggesting potential for blood-brain barrier penetration studies.

Chemokine Receptor CCR4 Antagonist Probe Design

Given that closely related piperazinylpyrimidines are claimed as CCR4 antagonists in the patent literature, this compound's scaffold could be utilized to generate focused compound arrays for probing CCR4 modulation in inflammatory disease models [1]. The 4-fluorophenylpiperazine motif is a known pharmacophore for receptor binding in this class.

Computational Chemistry-Based Virtual Screening Library Enrichment

The detailed topological and surface properties cataloged in the MMsINC database provide validated inputs for computational 3D-QSAR or pharmacophore modeling studies [1]. Researchers can confidentially use these calculated parameters, knowing the compound's experimentally confirmable structure, to enrich virtual screening libraries for hydrophobic pocket binding.

Quote Request

Request a Quote for 5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.